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Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

Cat. No.: B12400388 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the

Selectivity of MTHFD2-IN-4 Sodium

MTHFD2-IN-4 sodium, also known as DS18561882, is a potent and isozyme-selective inhibitor

of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critical in

one-carbon (1C) metabolism and a promising target in oncology.[1][2][3] Given the high degree

of structural homology between MTHFD2 and its isoform, MTHFD2L, understanding the cross-

reactivity profile of MTHFD2 inhibitors is paramount for predicting potential off-target effects

and ensuring therapeutic specificity. This guide provides a comprehensive comparison of

MTHFD2-IN-4 sodium's activity against MTHFD2 and its cross-reactivity with the closely

related MTHFD2L, supported by available experimental data and detailed methodologies.

Performance Comparison: MTHFD2-IN-4 Sodium
(DS18561882) vs. Related Isoforms
The development of selective MTHFD2 inhibitors is challenged by the high sequence similarity

with MTHFD1 (54%) and particularly MTHFD2L (89%).[4] MTHFD2 is highly expressed in

embryonic and cancerous tissues, while MTHFD2L is constitutively expressed in most healthy

adult tissues, making isoform selectivity a critical factor.[1][5]

The following table summarizes the inhibitory activity of MTHFD2-IN-4 sodium (DS18561882)

and, for comparative context, a non-selective inhibitor (Compound 1 from a diaminopyrimidine

series) against MTHFD family enzymes.
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Compound Target Enzyme IC50 (µM)
Selectivity (over
MTHFD1)

MTHFD2-IN-4 sodium

(DS18561882)
MTHFD2 0.0063 >90-fold

MTHFD1 0.57[2]

MTHFD2L

Data not explicitly

available, but high

cross-reactivity is

anticipated due to

high sequence

homology.

Compound 1

(diaminopyrimidine

series)

MTHFD2 Not Available Non-selective

MTHFD1 0.0005

MTHFD2L 0.027[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Experimental Protocols
The determination of inhibitor potency and selectivity involves rigorous biochemical and cellular

assays. Below are detailed methodologies for key experiments typically employed in the

characterization of MTHFD2 inhibitors.

Biochemical Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of

purified MTHFD2 and its isoforms.

Objective: To determine the IC50 value of an inhibitor against recombinant MTHFD2, MTHFD1,

and MTHFD2L.
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Principle: The dehydrogenase activity of MTHFD2 and its isoforms catalyzes the NAD(P)+

dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate,

producing NADH or NADPH. The rate of NADH/NADPH formation is monitored

spectrophotometrically or fluorometrically, and the reduction in this rate in the presence of an

inhibitor is measured.

Materials:

Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.

Substrate: 5,10-methylenetetrahydrofolate.

Cofactor: NAD+ or NADP+.

Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives like MgCl2).

Test compound (MTHFD2-IN-4 sodium) at various concentrations.

Microplate reader capable of measuring absorbance or fluorescence.

Procedure:

Prepare serial dilutions of MTHFD2-IN-4 sodium.

In a microplate, add the assay buffer, the respective enzyme (MTHFD2, MTHFD1, or

MTHFD2L), and the test compound at different concentrations.

Incubate the mixture for a defined period to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the substrate and cofactor.

Monitor the increase in absorbance or fluorescence over time, corresponding to

NADH/NADPH production.

Calculate the initial reaction rates for each inhibitor concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug within a cellular

environment.

Objective: To confirm that MTHFD2-IN-4 sodium binds to and stabilizes MTHFD2 in intact

cells.

Principle: Ligand binding to a protein typically increases its thermal stability. In CETSA, cells

are treated with the compound and then heated. Stabilized proteins will remain soluble at

higher temperatures, while unbound proteins will denature and aggregate. The amount of

soluble protein at different temperatures is then quantified.

Materials:

Cancer cell line with high MTHFD2 expression (e.g., breast cancer or leukemia cell lines).

MTHFD2-IN-4 sodium.

Cell lysis buffer.

Antibodies specific for MTHFD2.

Western blotting or ELISA reagents.

PCR thermocycler or other heating device.

Procedure:

Culture cells and treat with either vehicle (DMSO) or MTHFD2-IN-4 sodium for a specified

time.

Harvest and resuspend the cells in a buffer.

Aliquot the cell suspension into PCR tubes and heat them to a range of different

temperatures for a short period (e.g., 3 minutes).

Lyse the cells to release the proteins.
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Separate the soluble fraction (containing non-denatured proteins) from the aggregated

fraction by centrifugation.

Quantify the amount of soluble MTHFD2 in the supernatant using Western blotting or ELISA.

Plot the amount of soluble MTHFD2 against the temperature for both vehicle- and drug-

treated samples to generate thermal stability curves. A shift in the curve to a higher

temperature in the drug-treated sample indicates target engagement.

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
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Experimental Workflow for MTHFD2 Inhibitor Selectivity
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Caption: Workflow for assessing MTHFD2 inhibitor selectivity and target engagement.

MTHFD2 and MTHFD2L are key enzymes in the mitochondrial one-carbon metabolism

pathway, which provides one-carbon units for the synthesis of nucleotides and other essential
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biomolecules. MTHFD2 expression is regulated by the mTORC1/ATF4 signaling pathway,

linking cellular growth signals to metabolic output.

Mitochondrial One-Carbon Metabolism and MTHFD2 Regulation
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Caption: Role of MTHFD2/2L in metabolism and MTHFD2's upstream regulation.

In conclusion, MTHFD2-IN-4 sodium (DS18561882) is a highly potent inhibitor of MTHFD2

with significant selectivity over MTHFD1. While specific inhibitory data against MTHFD2L is not

readily available, the high sequence homology between MTHFD2 and MTHFD2L suggests a

high likelihood of cross-reactivity. Researchers should consider this potential off-target activity

when designing experiments and interpreting results. Further studies are warranted to precisely

quantify the inhibitory potency of MTHFD2-IN-4 sodium against MTHFD2L to fully elucidate its

selectivity profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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